Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
CAS No.: 853330-75-3
Cat. No.: VC16039687
Molecular Formula: C28H21BrN2O5
Molecular Weight: 545.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853330-75-3 |
|---|---|
| Molecular Formula | C28H21BrN2O5 |
| Molecular Weight | 545.4 g/mol |
| IUPAC Name | diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
| Standard InChI | InChI=1S/C28H21BrN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3 |
| Standard InChI Key | NAKPASJVTGLLGL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3 |
Introduction
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate is a complex organic compound featuring a pyrrolo[1,2-a]phenanthroline core with a 4-bromobenzoyl substituent and diethyl ester functionalities. Its molecular formula is C28H21BrN2O5, and it has a molecular weight of approximately 545.4 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its ability to interact with biological systems and metal ions.
Synthesis and Optimization
The synthesis of Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate typically involves multiple steps, including the formation of the pyrrolo[1,2-a]phenanthroline core and subsequent modification with the 4-bromobenzoyl group and diethyl esterification. Optimizing these steps is crucial for improving yield and purity, which are essential for industrial applications.
Biological Activities
This compound exhibits significant biological activities, particularly in its ability to intercalate with DNA. This property allows it to disrupt DNA function, making it a candidate for further investigation as a potential therapeutic agent. Additionally, its antimicrobial properties are being explored for the development of new antibiotics.
Applications in Medicinal Chemistry
Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds that share the pyrrolo[1,2-a]phenanthroline core but differ in their substituents. The unique properties of this compound, particularly its specific interactions with DNA and metal ions, distinguish it from its analogs.
| Compound | Substituent | Unique Features |
|---|---|---|
| Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate | 4-Fluorobenzoyl | Potential antimicrobial effects |
| Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate | 4-Nitrobenzoyl | Different electronic properties |
| Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate | 4-Bromobenzoyl | Enhanced lipophilicity |
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